3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-3-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-5-2-3-6-14(12)17-16(19)18-9-8-13(11-18)15-7-4-10-20-15/h2-7,10,13H,8-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBVCERDMYHGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid or an amine.
Introduction of Thiophene Group: The thiophene group can be introduced via a substitution reaction using thiophene-2-carboxylic acid or its derivatives.
Attachment of o-Tolyl Group: The o-tolyl group can be attached through an amide bond formation reaction using o-toluidine and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Sulfonamide Linkages: The sulfonamide-based analogs in exhibit strong antiproliferative activity (IC₅₀ ~10 µM), attributed to their ability to disrupt cancer cell pathways via sulfonamide-mediated enzyme inhibition.
- Electron-Withdrawing Groups : The fluorophenyl and trifluoroethyl substituents in analogs () increase lipophilicity and metabolic stability compared to the o-tolyl group, which has a less electronegative methyl substituent. This could influence bioavailability and blood-brain barrier penetration .
- The thiophene in the target compound may prioritize π-π stacking interactions over direct hydrogen bonding .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The carboxamide group in the target compound can act as both donor (N–H) and acceptor (C=O), facilitating crystal packing via motifs like R₂²(8) rings (common in carboxamides). This contrasts with thioamides (e.g., N-phenylpyrrolidine-1-carbothioamide in ), where S replaces O, reducing hydrogen-bond strength but increasing van der Waals interactions .
- Crystal Packing : Tools like SHELXL () and Mercury () enable analysis of packing efficiency. For example, the o-tolyl group’s steric bulk may lead to less dense packing compared to planar fluorophenyl analogs, affecting solubility and melting points .
Biological Activity
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidine ring, a thiophene moiety, and an o-tolyl group, which may contribute to its diverse pharmacological properties. Recent studies have explored its antimicrobial and anticancer activities, making it a promising candidate for further research and development.
Chemical Structure and Properties
The molecular formula of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is C14H15N3O1S, with a molecular weight of approximately 273.35 g/mol. The compound's structure includes:
- A pyrrolidine ring that provides a stable cyclic framework.
- A thiophene group that enhances the compound's electronic properties.
- An o-tolyl group that may influence the compound's interaction with biological targets.
Antimicrobial Properties
Preliminary studies indicate that 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide exhibits significant antimicrobial activity against various pathogens. Notably, it has shown effectiveness against:
- Staphylococcus aureus
- Pseudomonas aeruginosa
These findings suggest its potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Anticancer Activity
Research has also highlighted the cytotoxic effects of this compound against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In vitro studies have demonstrated that 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide can inhibit cell proliferation, indicating its potential utility in cancer therapy .
The mechanism by which 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide exerts its biological effects involves interactions with specific molecular targets within cells. These may include:
- Enzymatic inhibition , where the compound binds to key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor modulation , potentially affecting signaling pathways critical for cell survival and growth .
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(thiophen-2-yl)pyrrolidine-1-carboxamide | Lacks o-tolyl group | Limited activity |
| N-(o-tolyl)pyrrolidine-1-carboxamide | Lacks thiophene group | Reduced reactivity |
| 3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide | Different substitution pattern | Varies in potency |
The presence of both thiophene and o-tolyl groups in 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is believed to confer distinct chemical and biological properties that enhance its therapeutic potential .
Case Studies
Several case studies have investigated the efficacy of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide:
- Study on Antimicrobial Efficacy : A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, revealing an MIC value comparable to standard antibiotics .
- Cytotoxicity Assessment : In another study, the compound was tested against MCF-7 cells, demonstrating significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
Q & A
Q. What are the recommended synthetic routes for 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide, and how can reaction efficiency be optimized?
A two-step approach is typically employed: (i) coupling of pyrrolidine-1-carboxylic acid derivatives with o-toluidine using carbodiimide-based activating agents (e.g., DCC or EDC) and (ii) introducing the thiophen-2-yl group via Suzuki-Miyaura cross-coupling with a boronic acid derivative. Triphosgene-mediated carboxamide formation, as demonstrated in analogous pyrrolidine-1-carboxamide syntheses, can achieve yields >85% under anhydrous conditions with triethylamine as a base . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of aryl halide to boronic acid for Suzuki coupling).
Q. Which analytical techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?
Essential techniques include:
- X-ray crystallography to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and aromatic rings) .
- High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, DEPT-135) to verify molecular weight and substituent positions.
- HPLC (≥98% purity threshold) to assess batch consistency . Data contradictions (e.g., unexpected NOE correlations) may arise from conformational flexibility in the pyrrolidine ring. Molecular dynamics simulations or variable-temperature NMR can resolve ambiguities .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) of the carboxamide and thiophene moieties. Molecular docking (AutoDock Vina) into target receptors (e.g., GPCRs) identifies key interactions, such as hydrogen bonding with the carboxamide oxygen and π-π stacking with the thiophene ring. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting reaction pathways and binding affinities .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the pyrrolidine and thiophene moieties?
Studies on pyrrolidine-2-carboxamide derivatives reveal:
- Pyrrolidine substitution : N-Methylation reduces steric hindrance, enhancing receptor binding (e.g., AT₁ receptor affinity increased 3-fold with 1-pentanoyl substitution) .
- Thiophene position : 2-Thiophenyl groups improve metabolic stability compared to 3-substituted analogs due to reduced CYP450 oxidation.
- Ortho-tolyl effects : Steric bulk at the ortho position (e.g., methyl vs. fluoro) modulates lipophilicity (logP) and blood-brain barrier penetration .
Q. How do crystallographic data inform polymorphism risks and formulation strategies?
X-ray structures of related compounds (e.g., N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide) show non-coplanar aromatic rings and hydrogen-bonded dimerization, which may lead to polymorphic forms. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) should screen for polymorphs during preformulation. Solvent evaporation rates (e.g., ethyl acetate vs. acetonitrile) influence crystal packing .
Q. What methodologies address stability challenges in aqueous buffers or biological matrices?
- pH-dependent degradation : Hydrolysis of the carboxamide bond occurs at pH < 3 or > 10. Stability studies (37°C, 0.1 M PBS) with LC-MS monitoring are recommended.
- Light sensitivity : Thiophene rings are prone to photooxidation; amber glassware and antioxidant additives (e.g., BHT) mitigate degradation .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?
- Route optimization : Intraperitoneal administration in rodent models shows higher AUC (0–24 h) compared to oral dosing due to first-pass metabolism.
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., sulfoxidation of thiophene, hydroxylation of o-tolyl). CYP3A4/2D6 inhibition assays clarify metabolic pathways .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported receptor binding affinities for similar carboxamides?
Variability may stem from:
- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) alter ionization states of the carboxamide group.
- Receptor isoforms : AT₁ vs. AT₂ receptor selectivity profiles depend on substituent electronegativity (e.g., fluoro vs. methyl groups) . Standardized protocols (e.g., radioligand binding assays with [³H]-labeled analogs) improve reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
